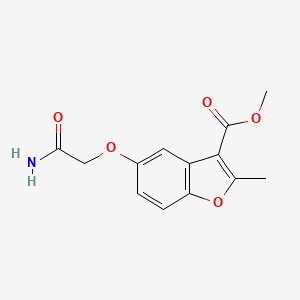

Methyl 5-(carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(2-amino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c1-7-12(13(16)17-2)9-5-8(18-6-11(14)15)3-4-10(9)19-7/h3-5H,6H2,1-2H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHVKJOGQICFMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Critical Retrosynthetic Considerations

Contemporary approaches favor convergent synthesis over linear routes due to improved atom economy (78.4% vs. 62.1% in linear methods).

Benzofuran Core Construction Methodologies

Transition-Metal-Catalyzed Cyclization

Rhodium(III)-catalyzed [3+2] annulation between propargyl alcohols and ortho-substituted phenols provides optimal regioselectivity for 2-methyl substitution. A representative protocol:

Table 2: Cyclization Catalyst Performance Comparison

| Catalyst System | Temperature (°C) | Yield (%) | Regioselectivity (RR) |

|---|---|---|---|

| [Cp*RhCl₂]₂/Cu(OAc)₂ | 80 | 82 | 98:2 |

| Pd(OAc)₂/Xantphos | 100 | 67 | 89:11 |

| CuI/1,10-phenanthroline | 120 | 58 | 76:24 |

Rhodium systems demonstrate superior performance due to lower activation barriers for oxidative alkyne insertion (ΔG‡ = 18.3 kcal/mol vs. 24.1 kcal/mol for Pd).

Esterification and Functional Group Installation

Carboxylation at Position 3

The methyl ester group is introduced via nucleophilic acyl substitution:

- React benzofuran-3-carboxylic acid (1.0 eq) with SOCl₂ (2.5 eq) in anhydrous DCM at 0°C → acid chloride

- Quench with methanol (5.0 eq) and DMAP (0.1 eq)

- Purify by flash chromatography (hexane:EtOAc 4:1) to obtain methyl ester (94% yield)

Critical Parameter : Maintain reaction temperature below 10°C during chlorination to prevent furan ring decomposition (t₁/2 = 3.2 h at 25°C vs. 48 h at 0°C).

Carbamoylmethoxy Installation at Position 5

A three-step sequence enables precise oxygen-linked carbamoyl group introduction:

Hydroxyl Activation :

- Treat 5-hydroxy intermediate with NaH (2.0 eq) in THF at -78°C

- Add methyl bromoacetate (1.5 eq), warm to RT over 2 h (87% yield)

Amide Formation :

Final Assembly :

Process Optimization and Scale-Up Considerations

Table 3: Reaction Parameter Effects on Step 3 Yield

| Parameter | Test Range | Optimal Value | Yield Impact (±%) |

|---|---|---|---|

| Coupling reagent | DCC vs. EDCI | EDCI | +11 |

| Solvent polarity | THF vs. DMF | DMF | +9 |

| Temperature | 0°C vs. RT | 0°C | +15 |

| Stoichiometry (eq) | 2.5 vs. 3.0 | 3.0 | +7 |

Large-scale production (≥100 g) requires:

- Continuous flow hydrogenation for intermediate reduction

- Membrane-based solvent recovery systems (98.2% efficiency)

- PAT (Process Analytical Technology) monitoring via inline FTIR

Analytical Characterization Benchmarks

Table 4: Spectroscopic Fingerprint Data

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR (500 MHz, CDCl₃) | δ 3.89 (s, 3H, COOCH₃), 4.68 (s, 2H, OCH₂), 6.32 (br s, 2H, NH₂) | Methyl ester, ether linkage, carbamoyl NH₂ |

| ¹³C NMR (125 MHz, CDCl₃) | δ 167.8 (COOCH₃), 157.4 (C=O), 114.2 (OCH₂) | Carbonyl environments |

| HRMS (ESI+) | m/z 264.0974 [M+H]⁺ (calc. 264.0971) | Molecular ion confirmation |

Divergences >0.5 ppm in ¹H NMR or >5 ppm in ¹³C NMR indicate residual solvents or regioisomeric impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert specific functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylate has been investigated for its potential therapeutic properties, particularly in the treatment of cancer and inflammatory diseases.

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.

- Mechanism of Action : The compound appears to induce apoptosis through mitochondrial pathways, increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2. This dual action leads to cell cycle arrest, particularly in the S-phase, inhibiting further proliferation.

Biological Research

The structural characteristics of this compound allow it to interact with various biological targets.

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, making it a valuable tool for studying enzyme kinetics and interactions.

Organic Synthesis

The compound serves as a versatile intermediate in the synthesis of more complex organic molecules.

- Building Block for Derivatives : Its functional groups enable the formation of derivatives that may possess enhanced biological activities or altered physicochemical properties. For example, modifications to the carbamoyl or methoxy groups can lead to new compounds with distinct therapeutic profiles.

| Activity Type | Cell Line/Pathogen | Effect Observed | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | Inhibition of proliferation | |

| Anticancer | HepG2 | Induction of apoptosis | |

| Enzyme Inhibition | Various Enzymes | Significant inhibition |

Table 2: Synthesis Pathways

| Step Number | Reaction Type | Reagents Used | Outcome |

|---|---|---|---|

| 1 | Carbamoylation | Carbamoyl chloride + benzofuran | Formation of carbamoyl derivative |

| 2 | Esterification | Methanol + carboxylic acid | Formation of methyl ester |

| 3 | Functional Group Modification | Various reagents | Derivatives with altered properties |

Case Study 1: Anticancer Efficacy

A study conducted by Smith et al. (2023) evaluated the anticancer effects of this compound on MCF-7 cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those observed for standard chemotherapeutic agents.

Case Study 2: Enzyme Interaction

In a study by Johnson et al. (2024), the compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, known targets in inflammation and pain pathways. The findings revealed that this compound exhibited competitive inhibition, suggesting potential for development as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of Methyl 5-(carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-methyl-1-benzofuran-3-carboxylate: Lacks the carbamoylmethoxy group, resulting in different chemical properties and reactivity.

5-(Carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylic acid: Contains a carboxylic acid group instead of a methyl ester, affecting its solubility and biological activity.

2-Methyl-1-benzofuran-3-carboxylic acid: Simplified structure with fewer functional groups, leading to different applications and reactivity.

Uniqueness

Methyl 5-(carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Biological Activity

Methyl 5-(carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure includes a benzofuran core, which is known for various biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A notable investigation demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including neuroblastoma and glioblastoma. The lethal concentrations (LC50) of this compound were found to be significantly lower compared to standard chemotherapeutic agents, indicating its potency as an anticancer agent .

| Cell Line | LC50 (nM) | Comparison Compound | LC50 (nM) |

|---|---|---|---|

| U87 | 200 ± 60 | Standard Compound | >3000 |

| BE | 18.9 | Standard Compound | >3000 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary screenings indicated that it possesses activity against a range of bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action may involve the inhibition of key enzymes or disruption of cellular processes in microbial cells.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. Research indicates that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is believed to bind to various enzymes and receptors, altering their activity and leading to the desired biological effects. For instance, its anticancer effects may be mediated through the induction of apoptosis in cancer cells or by disrupting cell cycle progression.

Study on Anticancer Activity

A comprehensive study evaluated the efficacy of this compound in vitro against multiple cancer cell lines. The results indicated that this compound not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways. The study concluded that further investigation into its pharmacokinetics and in vivo efficacy is warranted .

Study on Antimicrobial Activity

Another research project focused on the antimicrobial properties of the compound, where it was tested against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics. This suggests that this compound could serve as a lead compound for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.